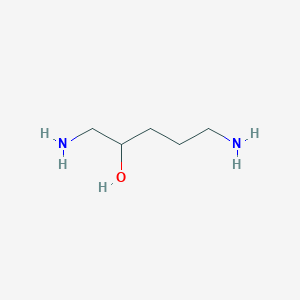
1,5-Diaminopentan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diaminopentan-2-OL, also known as 2-Hydroxycadaverine, is an organic compound with the molecular formula C5H14N2O. It is a diamino alcohol, meaning it contains both amine and alcohol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diaminopentan-2-OL can be synthesized through several methods. One common approach involves the reduction of 1,5-diaminopentane, which can be obtained from starting materials such as 1,5-dichloropentane, glutarodinitrile, or glutaraldehyde . The reduction process typically involves the use of hydrogen gas and a suitable catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of enzyme catalysis. For example, the decarboxylation of hydroxylysine using specific decarboxylases can yield this compound . This method is advantageous for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Diaminopentan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Diaminopentan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical reagent.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-Diaminopentan-2-OL involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminopentane:
1,3-Diaminopropan-2-OL: Another diamino alcohol, but with a shorter carbon chain and different spatial arrangement.
Uniqueness
Its hydroxyl group allows for additional hydrogen bonding and reactivity compared to similar compounds like 1,5-Diaminopentane .
Properties
CAS No. |
540-27-2 |
|---|---|
Molecular Formula |
C5H14N2O |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
1,5-diaminopentan-2-ol |
InChI |
InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2 |
InChI Key |
IBUPNDMHIOTKBL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CN)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


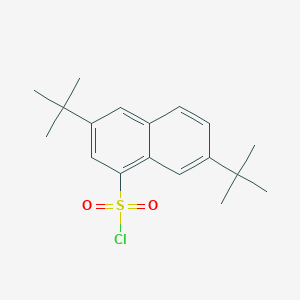
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
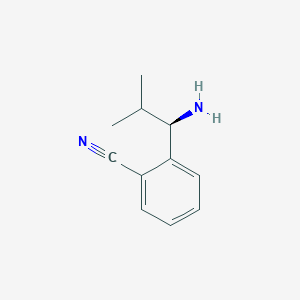
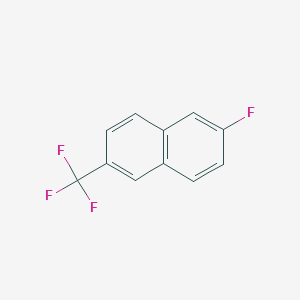
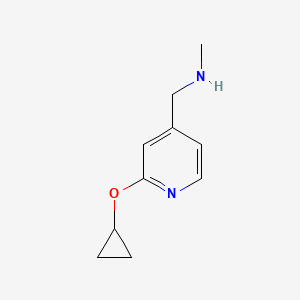
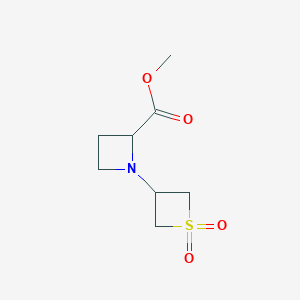

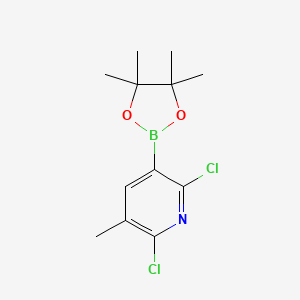



![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
